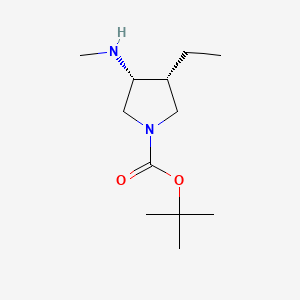
(3R,4R)-tert-Butyl 3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with a unique structure that includes a tert-butyl group, an ethyl group, and a methylamino group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters, including the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
- tert-Butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-9-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Clé InChI |
BIQYCVZBVZHAKO-ZJUUUORDSA-N |
SMILES isomérique |
CC[C@@H]1CN(C[C@@H]1NC)C(=O)OC(C)(C)C |
SMILES canonique |
CCC1CN(CC1NC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















